Diazepam Phenyl-d5 N-Oxide
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Overview
Description
Diazepam Phenyl-d5 N-Oxide: is a deuterated derivative of Diazepam, a well-known benzodiazepine. This compound is characterized by the substitution of five hydrogen atoms in the phenyl ring with deuterium atoms. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Diazepam and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazepam Phenyl-d5 N-Oxide involves the deuteration of the phenyl ring of Diazepam followed by the oxidation of the nitrogen atom. The typical synthetic route includes:
Deuteration: The phenyl ring of Diazepam is subjected to deuterium exchange reactions using deuterated reagents such as deuterated chloroform or deuterated benzene under specific conditions to achieve the desired deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Diazepam are treated with deuterated solvents in industrial reactors.
Chemical Reactions Analysis
Types of Reactions: Diazepam Phenyl-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like phosphorus trichloride or hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Phosphorus trichloride, hydrogenation catalysts.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Diazepam Phenyl-d5.
Substitution: Substituted deuterated derivatives.
Scientific Research Applications
Diazepam Phenyl-d5 N-Oxide is extensively used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the metabolic pathways and pharmacokinetics of Diazepam and its derivatives in biological systems.
Isotope Labeling: The deuterium atoms serve as isotopic labels, allowing for the tracking of the compound in metabolic studies.
Drug Metabolism: It helps in understanding the metabolism of Diazepam in different species, including humans.
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the identification and quantification of Diazepam and its metabolites
Mechanism of Action
The mechanism of action of Diazepam Phenyl-d5 N-Oxide is similar to that of Diazepam. It acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Diazepam: The parent compound, widely used as an anxiolytic and anticonvulsant.
Nordazepam: A major metabolite of Diazepam with similar pharmacological properties.
Oxazepam: Another metabolite of Diazepam, used as an anxiolytic and sedative.
Temazepam: A metabolite used primarily as a hypnotic.
Uniqueness: Diazepam Phenyl-d5 N-Oxide is unique due to its deuterated phenyl ring, which provides distinct advantages in pharmacokinetic studies and isotope labeling. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research .
Properties
CAS No. |
65891-82-9 |
---|---|
Molecular Formula |
C₁₆H₈D₅ClN₂O₂ |
Molecular Weight |
305.77 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.